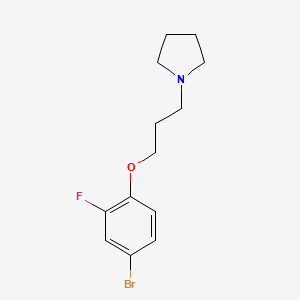

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine

CAS No.: 944279-28-1

Cat. No.: VC2570905

Molecular Formula: C13H17BrFNO

Molecular Weight: 302.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944279-28-1 |

|---|---|

| Molecular Formula | C13H17BrFNO |

| Molecular Weight | 302.18 g/mol |

| IUPAC Name | 1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine |

| Standard InChI | InChI=1S/C13H17BrFNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |

| Standard InChI Key | ZEICPQIBTYBFNN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F |

Introduction

Molecular Structure and Identity

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine features a 4-bromo-2-fluorophenoxy group connected to a pyrrolidine ring via a propyl chain. The molecular structure incorporates several key functional groups that contribute to its chemical and potential biological properties, including a halogenated aromatic ring, an ether linkage, and a nitrogen-containing heterocycle. This structural arrangement provides the compound with unique physicochemical characteristics that may be valuable for various applications.

Based on its structural elements, the following molecular identifiers can be established:

| Parameter | Value |

|---|---|

| IUPAC Name | 1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine |

| Molecular Formula | C₁₃H₁₇BrFNO |

| Molecular Weight | 302.18 g/mol |

| Chemical Classification | Halogenated phenoxy pyrrolidine derivatives |

The compound bears structural similarity to 1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine (CAS: 1489587-36-1), which differs only in the position of the fluorine atom (position 3 instead of position 2) .

Structural Features and Chemical Properties

The molecular architecture of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine includes several distinct structural elements that influence its chemical behavior:

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine would likely follow a multi-step approach similar to that used for related compounds. Based on established synthetic methods for similar structures, the following pathway can be proposed:

-

Preparation of the Phenoxy Intermediate: This typically involves the reaction of 4-bromo-2-fluorophenol with a halogenated propane derivative (such as 1,3-dibromopropane) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone). This step forms the key 3-(4-bromo-2-fluorophenoxy)propyl halide intermediate.

-

Introduction of the Pyrrolidine Moiety: The second step involves a nucleophilic substitution reaction between the halogenated intermediate and pyrrolidine. This reaction typically occurs in the presence of a base (like triethylamine or potassium carbonate) and might benefit from catalysts such as sodium iodide.

Step 1: 4-Bromo-2-fluorophenol + 1,3-Dibromopropane → 3-(4-Bromo-2-fluorophenoxy)propyl bromide

Step 2: 3-(4-Bromo-2-fluorophenoxy)propyl bromide + Pyrrolidine → 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine

Reaction Conditions and Considerations

Several factors should be considered to optimize the synthesis of this compound:

-

Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or acetone are typically preferred for these reactions as they facilitate nucleophilic substitution processes without interfering with the reaction through hydrogen bonding.

-

Temperature Control: The first step often requires moderate heating (50-80°C), while the second step might benefit from reflux conditions, depending on the reactivity of the intermediates.

-

Reaction Time: The phenoxy alkylation typically requires 6-12 hours, while the amine substitution may be completed in 4-8 hours under appropriate conditions.

-

Purification Methods: Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) would likely be the preferred method for purification, potentially followed by recrystallization if the compound forms suitable crystals.

Physicochemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted for 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine:

Chemical Reactivity

The chemical reactivity of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is dictated by its functional groups:

-

Bromine Substitution: The bromine at position 4 of the phenyl ring can participate in various coupling reactions including Suzuki-Miyaura coupling, Sonogashira coupling, and other transition metal-catalyzed transformations. These reactions could be utilized to introduce additional functionality to the aromatic ring.

-

Fluorine Reactivity: The fluorine atom at position 2 is generally less reactive than bromine in cross-coupling reactions but contributes to the electronic properties of the aromatic ring. The ortho position of the fluorine relative to the phenoxy group may create distinct electronic effects compared to the 3-fluoro isomer documented in the literature.

-

Pyrrolidine Nitrogen: As a secondary amine, this center can undergo various reactions:

-

N-alkylation to form tertiary amines

-

Salt formation with acids

-

Acylation to form amides

-

Coordination with metals

-

-

Ether Linkage: The phenoxy oxygen is relatively stable under most conditions but could potentially undergo cleavage under strong acidic or nucleophilic conditions.

The combination of these reactive sites makes the compound versatile for further functionalization and derivatization.

| Structural Element | Potential Impact on Activity |

|---|---|

| Position of fluorine (2 vs. 3) | Alters the electronic distribution and may affect binding orientation to biological targets |

| Length of alkyl linker | Influences the spatial relationship between the aromatic and amine portions, affecting receptor fit |

| Pyrrolidine ring | Contributes to specific interactions with biological targets; modification to other heterocycles would alter activity profile |

| Halogen substitution pattern | Affects lipophilicity, metabolic stability, and specific interactions with target binding pockets |

Comparing the 2-fluoro isomer (our compound of interest) with the documented 3-fluoro isomer would provide valuable insights into how subtle changes in substitution patterns affect biological activity. The ortho position of the fluorine relative to the phenoxy group in our compound might create different electronic and steric effects compared to the meta position in the documented isomer.

Analytical Characterization

Spectroscopic Analysis

For the identification and characterization of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine, several spectroscopic techniques would be valuable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (approximately δ 6.8-7.5 ppm), propyl chain protons (approximately δ 1.8-4.0 ppm), and pyrrolidine ring protons (approximately δ 1.7-2.9 ppm).

-

¹⁹F NMR would display a distinctive signal for the fluorine atom, with potential coupling to neighboring protons.

-

¹³C NMR would reveal the carbon skeleton, with characteristic shifts for carbons attached to halogens.

-

-

Mass Spectrometry:

-

The molecular ion would appear at m/z 302 with a characteristic isotope pattern due to bromine (M and M+2 peaks in approximately 1:1 ratio).

-

Fragmentation patterns might include cleavage at the ether linkage and various fragmentations of the propyl chain and pyrrolidine ring.

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands would include C-H stretching (aromatic and aliphatic), C-O stretching (ether), C-N stretching, and C-halogen vibrations.

-

Chromatographic Methods

For purity assessment and isolation of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine, several chromatographic techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC using a C18 column with an appropriate mobile phase (e.g., acetonitrile/water gradient with a buffer).

-

UV detection at wavelengths suitable for aromatic compounds (e.g., 254 nm, 280 nm).

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

-

Visualization using UV light and appropriate staining reagents (e.g., ninhydrin for amine detection, vanillin for general detection).

-

-

Gas Chromatography (GC):

-

Applicable if the compound has sufficient volatility, potentially requiring derivatization.

-

Flame ionization detection (FID) or mass spectrometric detection (GC-MS) would provide both quantitative and qualitative information.

-

For the related compound 1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine, predicted collision cross-section values for various adducts provide additional analytical parameters that could be explored using ion mobility spectrometry coupled with mass spectrometry .

Future Research Directions

Synthesis and Characterization

Further research on 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine could focus on:

-

Optimized Synthetic Routes: Development of efficient, high-yielding synthetic methods with minimal by-product formation and straightforward purification.

-

Comprehensive Characterization: Full spectroscopic analysis including 2D NMR techniques (COSY, HSQC, HMBC) to establish structure-property relationships.

-

Crystal Structure Determination: X-ray crystallographic analysis if suitable crystals can be obtained, providing definitive structural confirmation and insights into molecular packing.

Biological Evaluation

Potential biological investigations could include:

-

Receptor Binding Studies: Assessment of binding affinity to various receptors, particularly those where pyrrolidine-containing compounds show activity.

-

Enzyme Inhibition Assays: Evaluation of potential inhibitory activity against various enzymes involved in disease processes.

-

Comparative Studies: Direct comparison with the 3-fluoro isomer to establish position-dependent effects of the fluorine substituent on biological activity.

-

Structure-Activity Relationship (SAR) Development: Systematic modification of key structural elements (halogen position, linker length, heterocycle identity) to establish comprehensive SAR patterns.

These research directions would provide valuable insights into the properties and potential applications of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine, potentially leading to the development of optimized derivatives with enhanced biological activities or other desirable properties.

Computational Studies

Computational approaches could contribute significantly to understanding this compound:

-

Molecular Docking: Prediction of binding modes with potential biological targets.

-

Quantum Mechanical Calculations: Detailed analysis of electronic structure, charge distribution, and reactivity parameters.

-

Molecular Dynamics Simulations: Investigation of conformational preferences and dynamic behavior in various environments.

-

QSAR/QSPR Models: Development of predictive models relating structural features to biological activity or physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume